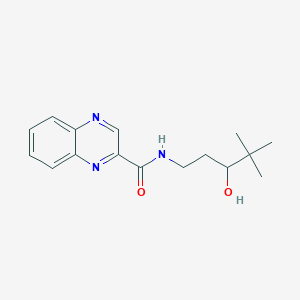

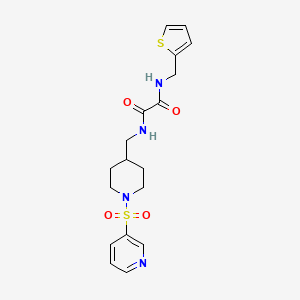

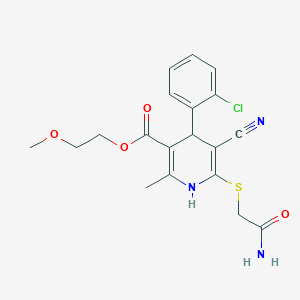

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide (HDPC) is a synthetic compound that belongs to the class of quinoxaline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Biotransformation

- Research on the metabolism of heterocyclic aromatic amines (HAAs), such as MeIQx, a quinoxaline derivative found in cooked meats, reveals the role of cytochrome P450 1A2 in transforming these compounds into genotoxic species. This study highlights the significance of understanding the metabolic pathways and potential health implications of quinoxaline derivatives (Stillwell et al., 1999).

Radioligands for Peripheral Benzodiazepine Receptors

- Quinoxaline-2-carboxamide derivatives have been labeled and evaluated as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET), indicating their utility in neurological research and diagnostics (Matarrese et al., 2001).

Antitubercular Drugs

- A study on quinoxaline-2-carboxamide 1,4-di-N-oxides explored the relationship between their electrochemical behavior and antimicrobial activity, suggesting a charge transfer mechanism in their action against tuberculosis. This research provides a foundation for designing future antitubercular drugs (Moreno et al., 2011).

Serotonin Type-3 (5-HT3) Receptor Antagonists

- Quinoxalin-2-carboxamides have been synthesized and pharmacologically evaluated as serotonin type-3 (5-HT3) receptor antagonists, indicating their potential in managing conditions like depression (Mahesh et al., 2011).

CFTR Potentiator

- Discovery of quinolinone-3-carboxamide derivatives as potent CFTR (cystic fibrosis transmembrane conductance regulator) potentiators, leading to the development of ivacaftor for treating cystic fibrosis, showcases the therapeutic potential of quinoxaline derivatives in genetic disorders (Hadida et al., 2014).

Mecanismo De Acción

Target of Action

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been found to exhibit a wide range of pharmacological properties

Biochemical Pathways

Quinoxaline derivatives have been found to exhibit a wide range of pharmacological properties , suggesting that they may affect multiple biochemical pathways.

Result of Action

Quinoxaline derivatives have been found to exhibit a wide range of pharmacological properties , suggesting that they may have various molecular and cellular effects.

Propiedades

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)14(20)8-9-17-15(21)13-10-18-11-6-4-5-7-12(11)19-13/h4-7,10,14,20H,8-9H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCKDURPYDMKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=NC2=CC=CC=C2N=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-4,4-dimethylpentyl)quinoxaline-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2574965.png)

![(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574974.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2574979.png)

![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2574986.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2574988.png)